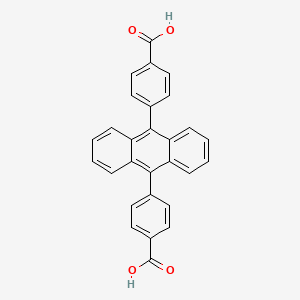

9,10-Di(p-carboxyphenyl)anthracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9,10-Di(p-carboxyphenyl)anthracene (abbreviated as DCPA) is a compound with the molecular formula C28H18O4. It belongs to the class of anthracene derivatives and exhibits interesting photophysical properties . The highly ordered arrangement and special spatial conformation of the anthracene chromophore play a significant role in its behavior.

Synthesis Analysis

DCPA can be synthesized under solvothermal conditions . Further details on the synthesis process would require a more in-depth review of relevant literature.Wissenschaftliche Forschungsanwendungen

Electrochemiluminescence in Metal-Organic Frameworks

DPA has been used in the development of a mixed-ligand metal–organic framework (m-MOF) for self-enhanced electrochemiluminescence (ECL). In this application, DPA and 1,4-diazabicyclo[2.2.2]octane (D-H2) ligands are integrated on one metal node. Both can be oxidized to generate cation radicals, which then react to produce excited DPA for ECL emission .

Triplet-Triplet Annihilation Photon Upconversion

DPA has been used in the photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion . This process is useful in a variety of fields, including organic light emitting diodes (OLEDs), fluorescent probes, organic scintillators, and photon-upconversion.

Construction of Luminescent Metal-Organic Frameworks

A novel metal-organic framework (MOF) based on anthracene, [Cd (DCPA) (DMF)]· (H2O) (1) (H2 DCPA = 9,10-di (p -carboxyphenyl)anthracene), has been synthesized under solvothermal conditions . This MOF has potential applications in optoelectronic devices, OLEDs, anti-counterfeiting, and bioimaging.

Charge Transfer in Metal-Organic Frameworks

DPA ligands have been used as light collectors to coordinate with Zn2+ nodes in the construction of an electronegative metal-organic framework (ZnMOF). This framework shows good conductivity and photoelectrochemical (PEC) performance due to the π-π stacking of DPA and the intrareticular charge transfer .

Wirkmechanismus

Target of Action

It is known that this compound can interact with various biological molecules due to its unique structure .

Mode of Action

9,10-Di(p-carboxyphenyl)anthracene can undergo oxidation, generating cation radicals . These radicals can interact with other molecules, leading to various chemical reactions .

Biochemical Pathways

The generation of radicals suggests that it could potentially influence oxidative stress pathways .

Result of Action

The generation of radicals suggests that it could potentially cause oxidative damage .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 9,10-Di(p-carboxyphenyl)anthracene. For instance, solvothermal conditions have been used to synthesize a novel anthracene-based metal–organic framework using this compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[10-(4-carboxyphenyl)anthracen-9-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O4/c29-27(30)19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-11-15-20(16-12-18)28(31)32/h1-16H,(H,29,30)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLCDSMUKOZRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Di(p-carboxyphenyl)anthracene | |

Q & A

Q1: What makes 9,10-Di(p-carboxyphenyl)anthracene (DPA) suitable for electrochemiluminescence applications?

A: DPA exhibits inherent luminescent properties and can be readily oxidized to generate its cation radical (DPA+•), a key species in the ECL process [, , ]. This makes DPA an attractive candidate for developing ECL-based sensors and imaging agents.

Q2: How does the incorporation of DPA into metal-organic frameworks (MOFs) impact its ECL properties?

A: Integrating DPA into MOFs can significantly enhance its ECL performance. For instance, in a study by [], a mixed-ligand MOF featuring DPA and 1,4-diazabicyclo[2.2.2]octane (D-H2) as linkers demonstrated a 26.5-fold increase in ECL intensity compared to a simple mixture of DPA and D-H2 in solution. This enhancement is attributed to the intrareticular charge transfer facilitated by the MOF structure.

Q3: Can DPA-based MOFs achieve ratiometric ECL sensing?

A: Yes, a study by [] demonstrated ratiometric ECL sensing using a core-shell Zr-DPA@TCPP MOF, where DPA and 5,10,15,20-tetra(4-carboxyphenyl)porphyrin (TCPP) served as ligands. This MOF exhibited both anodic and cathodic ECL signals. By leveraging the selective quenching effect of ferrocene (Fc) on the anodic ECL, a ratiometric ECL biosensor for HPV-16 DNA was developed.

Q4: How does the choice of coreactant influence the ECL of DPA-based systems?

A: The selection of a suitable coreactant is crucial for efficient DPA ECL. Research by [] showcased a novel Al-MOF/HEPES system where HEPES acted as both a buffer and a coreactant, eliminating the need for external coreactants. This system exhibited high ECL efficiency (30.0% relative to Ru(bpy)32+) and facilitated the development of an ultrasensitive ECL biosensor for HBV DNA.

Q5: Can DPA-based MOFs be utilized for ECL imaging applications?

A: Yes, a study by [] demonstrated a DPA-Zn2+ MOF incorporating 1,4-diazabicyclo-[2.2.2]octane (DABCO) as an endo-coreactant, enabling self-contained anodic ECL without external coreactants. This MOF facilitated rapid (sub-second) and sensitive ECL imaging for the detection of the SARS-CoV-2 nucleocapsid protein.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2520757.png)

![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)

![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2520772.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)